molecular formula C3H5O6P B093156 Phosphoenolpyruvate CAS No. 138-08-9

Phosphoenolpyruvate

Cat. No. B093156
CAS RN: 138-08-9
M. Wt: 168.04 g/mol
InChI Key: DTBNBXWJWCWCIK-UHFFFAOYSA-N
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Description

Phosphoenolpyruvate (PEP) plays a vital role in metabolism. It has a high phosphate group-transfer potential and it serves a versatile C3-synthon in C–C, C–P and C–O bond-formation reactions . PEP acts as a substrate for pyruvate kinase (PK) in the last step of glycolysis .


Synthesis Analysis

PEP is formed from the decarboxylation of oxaloacetate and hydrolysis of one guanosine triphosphate molecule. This reaction is catalyzed by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This reaction is a rate-limiting step in gluconeogenesis .


Molecular Structure Analysis

The crystal structure of a PEP homolog from the bacterium Actinomyces israelii was determined at 2.6 Å resolution. The structure-based comparisons of the three PEP types provide key insights into the structural basis of PPi specificity and suggest that all of these PEPs are derived from a common ancestor .


Chemical Reactions Analysis

In the last step of glycolysis, Pyruvate kinase catalyzes the irreversible conversion of ADP and PEP to ATP and pyruvic acid, both crucial for cellular metabolism .


Physical And Chemical Properties Analysis

The physicochemical properties of PEP include a molecular weight of 361,000, a sedimentation coefficient of 13.3×10^-13 sec, a diffusion coefficient of 3.45×10^-7 cm^2/sec, an apparent partial specific volume of 0.736 ml/g, and a molecular ellipticity of -13,400 .

Scientific Research Applications

  • Biotechnological Applications in E. coli :

    • PEP is involved in the phosphoenolpyruvate:sugar phosphotransferase system (PTS) in Escherichia coli, crucial for metabolite production. Altering PTS can improve strains for higher yield and productivity of various metabolites, particularly in the presence of glucose, and can enhance the utilization of sugar mixtures from lignocellulosic hydrolysates (Gosset, 2005).
  • Regulatory Role in Metabolic Processes :

    • PEP participates in various metabolic processes, including as a protein kinase system that regulates metabolic processes and gene expression. Novel PTS-related genes have been identified, suggesting roles in previously unrecognized cellular processes (Saler & Reizer, 1994).
  • Role in Crassulacean Acid Metabolism (CAM) Plants :

    • PEP carboxylase plays a key role in CO2 assimilation in CAM plants, with its activity controlled by phosphoenolpyruvate carboxylase kinase. This kinase is regulated by synthesis and degradation, responding to a circadian oscillator and influenced by metabolite levels (Nimmo, 2000).
  • Applications in Enzymology and Plant Physiology :

    • The purification and characterization of PEP carboxylase from maize leaves have provided insights into its cooperative behavior and activation mechanisms. This research contributes to our understanding of enzyme behavior in plant physiology (Uedan & Sugiyama, 1976).
  • Medical Applications :

    • PEP has demonstrated potential therapeutic effects, such as decreasing metabolic acidosis and improving blood supply in ischemic myocardium, suggesting its potential in treating heart conditions (Sernov & Gatsura, 1991).
  • Role in Blood Glucose Homeostasis :

    • PEP carboxykinase is integral in gluconeogenesis, influencing hepatic glucose output. Studies have explored its multifunctionality and its role in blood glucose homeostasis, offering insights into metabolic health (Nordlie & Foster, 2010).
  • Significance in Eukaryotic Energy Metabolism :

    • Research on PEP carboxykinase has highlighted its significance beyond gluconeogenesis, indicating its role in cataplerosis and various metabolic processes. This challenges traditional views of its metabolic role, broadening its significance in energy metabolism (Yang, Kalhan, & Hanson, 2009).

Future Directions

Recent research has identified the glycolytic enzyme enolase 2 (ENO2) as a driver of resistance to antiangiogenic therapy in colorectal cancer (CRC) mouse models and human participants. ENO2 overexpression induces neuroendocrine differentiation, promotes malignant behavior in CRC and desensitizes CRC to antiangiogenic drugs .

properties

IUPAC Name

2-phosphonooxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBNBXWJWCWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861797
Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Phosphoenolpyruvic acid
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Product Name

Phosphoenolpyruvate

CAS RN

138-08-9
Record name Phosphoenolpyruvic acid
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Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Record name Phosphoenolpyruvate
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Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Record name 2-dihydroxyphosphinoyloxyacrylic acid
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Record name PHOSPHOENOLPYRUVIC ACID
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Phosphoenolpyruvate

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